N-Adamantan-1-yl-3-iodo-benzamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKQSNLZQSLEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-3-iodo-benzamide typically involves the reaction of 1-adamantylamine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Adamantan-1-yl-3-iodo-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base (e.g., potassium carbonate) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and coupled products with extended conjugation or additional functional groups.
Scientific Research Applications
N-Adamantan-1-yl-3-iodo-benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral or anticancer agent due to the bioactive properties of adamantane derivatives.
Materials Science: Its rigid structure makes it a candidate for the development of novel polymers and materials with enhanced thermal stability and mechanical properties.
Biological Studies: The compound is used in studies to understand the interaction of adamantane derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-Adamantan-1-yl-3-iodo-benzamide involves its interaction with specific molecular targets. The adamantane group can enhance the binding affinity of the compound to hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Biophysical Properties
- P2X7 Receptor Antagonism : AACBA () demonstrates species-dependent potency (IC₅₀: 18 nM human vs. 29 nM rat), highlighting substituent-specific receptor interactions. The 3-iodo group’s polarizability could modulate binding kinetics in similar targets .
- Crystallographic Insights : The benzothiazole derivative () forms H-bonded dimers and S···S interactions, stabilizing its crystal lattice. Iodo-substituted analogs may exhibit distinct packing due to halogen-driven interactions .
Metabolic and Stability Considerations
- Nitro vs. Iodo : The nitro group (compound in ) is prone to metabolic reduction, whereas the iodine atom’s stability under physiological conditions may prolong half-life .
- Chloro vs. Iodo : Chlorine’s smaller size and higher electronegativity may favor different metabolic pathways (e.g., oxidative dechlorination vs. iodine retention) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-Adamantan-1-yl-3-iodo-benzamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-iodobenzoic acid derivatives with 1-adamantylamine via activating agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF. Optimizing yield requires controlling reaction temperature (e.g., reflux at 40–60°C) and stoichiometric ratios. For example, manganese-catalyzed reactions (MnCl₂ or Mn(OAc)₃) can improve efficiency in adamantane amidation, as demonstrated in analogous syntheses of adamantyl amides . Purification often involves column chromatography with gradients of ethyl acetate/hexane. Monitoring via TLC (silica gel, chloroform/acetone mobile phase) ensures reaction completion .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- FTIR : Confirms amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and adamantyl C-H stretches (2850–2900 cm⁻¹) .
- ¹H/¹³C NMR : Adamantane protons appear as multiplets (δ 1.5–2.2 ppm), while aromatic protons from the 3-iodobenzamide moiety resonate at δ 7.0–8.5 ppm. The iodine atom induces distinct deshielding effects on adjacent carbons .
- X-ray crystallography : Resolves spatial conformation, such as gauche orientation of the adamantyl group relative to the amide bond, as seen in structurally similar adamantane derivatives (e.g., triclinic P1 space group with H-bonded dimers) .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer : Store in airtight, light-protected containers under inert gas (argon or nitrogen) at –20°C. Avoid moisture and protic solvents to prevent hydrolysis of the amide bond. Stability assessments via periodic HPLC (C18 column, acetonitrile/water gradient) can detect degradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for target-specific bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and stability of iodine-substituted benzamides. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models .
- Molecular Docking : Screen against targets like P2X7 receptors using AutoDock Vina. Adamantane’s rigid structure may enhance binding in hydrophobic pockets, as seen in P2X7 antagonists (e.g., GSK314181A with IC₅₀ ~18 nM for human receptors) .
Q. What strategies resolve contradictions between predicted and experimental data (e.g., NMR shifts, bioassay results) for adamantane derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For bioassays, confirm target engagement via orthogonal methods (e.g., calcium flux assays and YO-PRO-1 uptake tests) .
- Error Analysis : Reassess computational parameters (e.g., solvent models in DFT) or synthetic purity (via elemental analysis). Discrepancies in bioactivity may arise from species-specific receptor differences, as observed in rat vs. human P2X7 responses .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the benzamide ring (e.g., substituent position, halogen replacement) and adamantane substituents (e.g., hydroxyl, nitro groups) to assess impacts on solubility and binding .
- In Vitro Screening : Use high-throughput assays (e.g., antimicrobial disk diffusion, enzyme inhibition) to prioritize leads. For anti-inflammatory activity, measure IL-6 suppression in LPS-induced models .
- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., microsomal incubation) and logP values (HPLC-derived) to balance lipophilicity (adamantane’s contribution) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
